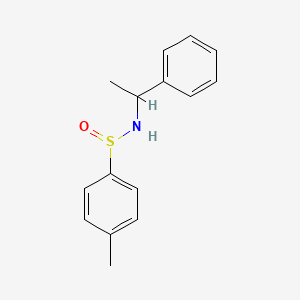
Benzenesulfinamide, 4-methyl-N-(1-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfinamide, 4-methyl-N-(1-phenylethyl)- is an organic compound with the molecular formula C15H17NO2S and a molecular weight of 275.37 g/mol It is a derivative of benzenesulfonamide, characterized by the presence of a 4-methyl group and a 1-phenylethyl substituent on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfinamide, 4-methyl-N-(1-phenylethyl)- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfinamide, 4-methyl-N-(1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenesulfinamide, 4-methyl-N-(1-phenylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenesulfinamide, 4-methyl-N-(1-phenylethyl)- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-N-phenethyl-benzenesulfonamide
- 4-Methyl-N-(1-methyl-3-phenylpropyl)-benzenesulfonamide
- 4-Methyl-N-(2-(1-piperazinyl)ethyl)-benzenesulfonamide
- 4-Hydroxy-N-(2-phenylethyl)-benzenesulfonamide
- 4-Methyl-N-naphthalen-1-yl-benzenesulfonamide
Uniqueness
Benzenesulfinamide, 4-methyl-N-(1-phenylethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-methyl group and the 1-phenylethyl substituent enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
201419-31-0 |
|---|---|
Formule moléculaire |
C15H17NOS |
Poids moléculaire |
259.4 g/mol |
Nom IUPAC |
4-methyl-N-(1-phenylethyl)benzenesulfinamide |
InChI |
InChI=1S/C15H17NOS/c1-12-8-10-15(11-9-12)18(17)16-13(2)14-6-4-3-5-7-14/h3-11,13,16H,1-2H3 |
Clé InChI |
KPHMZTBCNBZOCT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)NC(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


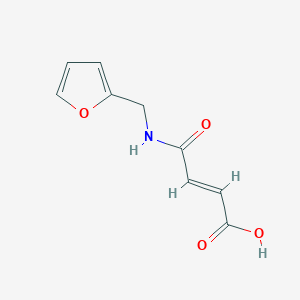

![(5Z)-3-Allyl-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077600.png)
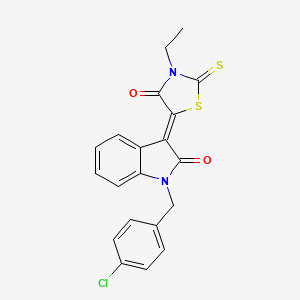
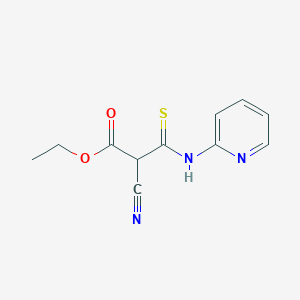


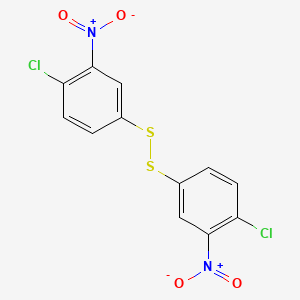
![Methyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate](/img/structure/B15077631.png)
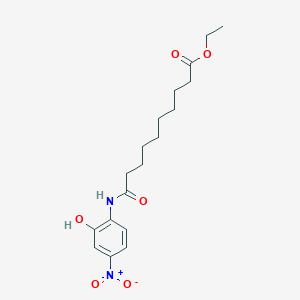
![2-[8-(1,3-Dithian-2-yl)octyl]-1,3-dithiane](/img/structure/B15077654.png)
![ethyl 4-({[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B15077665.png)
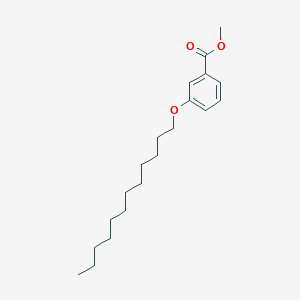
![2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene](/img/structure/B15077680.png)
